
Azithromycin aglycone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azithromycin aglycone is a derivative of azithromycin, a well-known macrolide antibiotic. Azithromycin is part of the azalide subclass of macrolides, characterized by a 15-membered ring structure. The aglycone form refers to the molecule without its sugar moiety, which can significantly alter its chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azithromycin aglycone can be synthesized from erythromycin A through a series of chemical reactions. One common method involves treating erythromycin A with hydroxylamine hydrochloride and a base in methanol at reflux temperature for 10 hours to form an oxime . This is followed by further chemical modifications to obtain the aglycone form.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process may include steps like solvent evaporation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Azithromycin aglycone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aglycone structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Common in the synthesis of derivatives, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized this compound molecules .
Wissenschaftliche Forschungsanwendungen
Azithromycin aglycone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of new macrolide derivatives with potential therapeutic applications.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Investigated for its antibacterial properties and potential use in treating infections resistant to other antibiotics.
Industry: Utilized in the development of novel drug delivery systems to enhance the bioavailability and efficacy of azithromycin
Wirkmechanismus
Azithromycin aglycone exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively stopping bacterial growth. The aglycone form may have different binding affinities and specificities compared to the parent compound, azithromycin .
Vergleich Mit ähnlichen Verbindungen
Erythromycin: A 14-membered macrolide antibiotic from which azithromycin is derived.
Clarithromycin: Another macrolide with a similar structure but different pharmacokinetic properties.
Telithromycin: A ketolide antibiotic with a modified macrolide structure for improved activity against resistant strains.
Uniqueness: Azithromycin aglycone is unique due to its 15-membered ring structure and the absence of sugar moieties, which can influence its solubility, stability, and biological activity. Compared to erythromycin and clarithromycin, azithromycin and its aglycone form have improved acid stability and a broader spectrum of activity .
Eigenschaften
CAS-Nummer |
117693-42-2 |
|---|---|
Molekularformel |
C22H43NO7 |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10,11,13-pentahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C22H43NO7/c1-9-16-22(7,29)19(26)15(5)23(8)11-12(2)10-21(6,28)18(25)13(3)17(24)14(4)20(27)30-16/h12-19,24-26,28-29H,9-11H2,1-8H3/t12-,13+,14-,15-,16-,17+,18-,19-,21-,22-/m1/s1 |
InChI-Schlüssel |
DZMMYAUQTDKEJG-DFKIMAAQSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


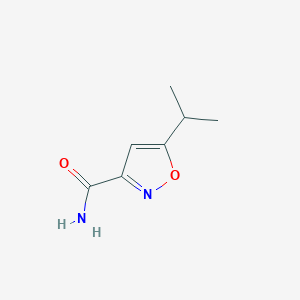

![Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-](/img/structure/B12339268.png)
![(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B12339271.png)
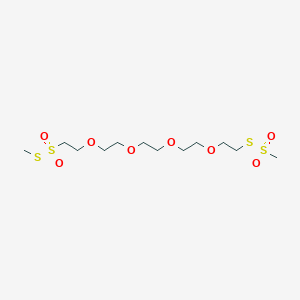

![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)
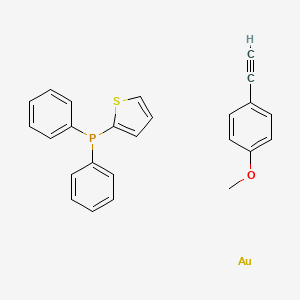
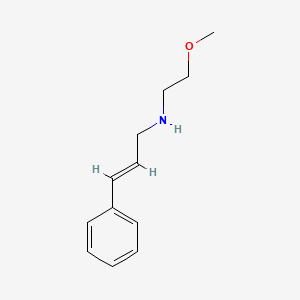

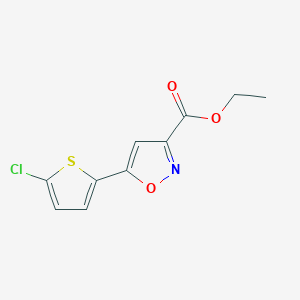
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
